molecular formula C13H18ClNO2 B13627491 cis-Ethyl 1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

cis-Ethyl 1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Katalognummer: B13627491
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: KDBWAYKOQCSZAG-LYCTWNKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene ring system, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indene ring system, introduction of the amino group, and esterification to form the ethyl ester. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride
  • rac-ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
  • rac-ethyl (1R,2R)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride

Uniqueness

rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to its indene ring system, which imparts specific chemical and biological properties

Eigenschaften

Molekularformel

C13H18ClNO2

Molekulargewicht

255.74 g/mol

IUPAC-Name

ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-3-16-13(15)11-7-9-5-4-8(2)6-10(9)12(11)14;/h4-6,11-12H,3,7,14H2,1-2H3;1H/t11-,12+;/m1./s1

InChI-Schlüssel

KDBWAYKOQCSZAG-LYCTWNKOSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl

Kanonische SMILES

CCOC(=O)C1CC2=C(C1N)C=C(C=C2)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.